![molecular formula C17H28N2O B6768399 Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone](/img/structure/B6768399.png)
Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[45]decan-1-yl)methanone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with the appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by a Dean-Stark apparatus to remove water, ensuring the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro center, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-ulcer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Investigated as a potent RIPK1 kinase inhibitor.
Uniqueness
Cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone stands out due to its unique spiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
cyclohepten-1-yl-(8-methyl-1,8-diazaspiro[4.5]decan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-18-13-10-17(11-14-18)9-6-12-19(17)16(20)15-7-4-2-3-5-8-15/h7H,2-6,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXHUAYPNIUPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCN2C(=O)C3=CCCCCC3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
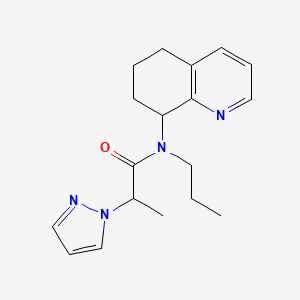
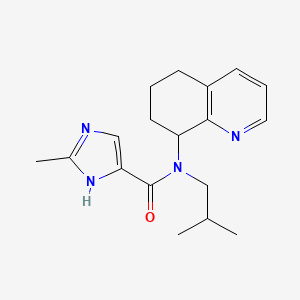
![6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one](/img/structure/B6768328.png)
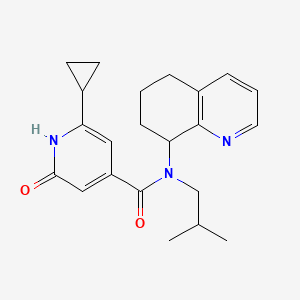
![2-oxo-N-propyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide](/img/structure/B6768336.png)
![2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine](/img/structure/B6768347.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B6768359.png)
![[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-[5-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B6768374.png)
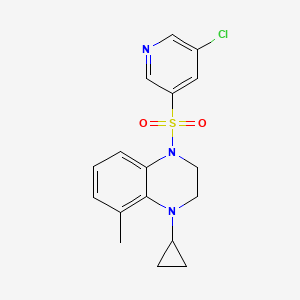
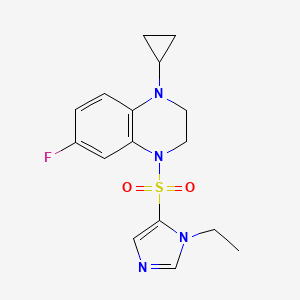
![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(1-hydroxycyclobutyl)methanone](/img/structure/B6768406.png)
![[(4aS,7aS)-6-(2-ethyl-1,3-oxazole-4-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-(2-ethyl-1,3-oxazol-4-yl)methanone](/img/structure/B6768413.png)
![2-cyclopropyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6768418.png)
![2-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6768429.png)
